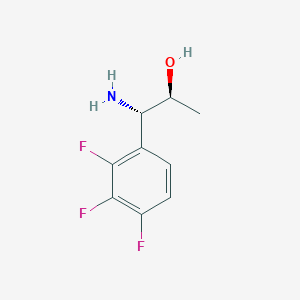![molecular formula C16H15ClN8O B13054405 3-[(1Z)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea](/img/structure/B13054405.png)
3-[(1Z)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1Z)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea is a complex organic compound that features a combination of pyridine, triazole, and phenylurea moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1Z)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the hydrazone intermediate: This involves the reaction of 6-chloropyridine-2-carbaldehyde with hydrazine hydrate under reflux conditions.
Condensation with triazole: The hydrazone intermediate is then reacted with 1H-1,2,4-triazole-3-carboxaldehyde in the presence of a suitable base, such as sodium methoxide, to form the triazole-hydrazone intermediate.
Formation of the final product: The triazole-hydrazone intermediate is then condensed with phenyl isocyanate under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-[(1Z)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
3-[(1Z)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: Use as a probe to study biological pathways involving pyridine and triazole derivatives.
Materials Science: Potential use in the development of new materials with unique electronic or optical properties.
Industry: Use as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 3-[(1Z)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 3-[(1Z)-1-[2-(3-chloro-5-methylpyridin-2-yl)hydrazin-1-ylidene]ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one
- 1-(6-chloropyridin-3-yl)-N-methylmethanamine
Uniqueness
3-[(1Z)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea is unique due to its combination of pyridine, triazole, and phenylurea moieties, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may only contain one or two of these functional groups.
属性
分子式 |
C16H15ClN8O |
|---|---|
分子量 |
370.8 g/mol |
IUPAC 名称 |
1-[(Z)-N-[(6-chloropyridin-2-yl)amino]-C-(1,2,4-triazol-1-ylmethyl)carbonimidoyl]-3-phenylurea |
InChI |
InChI=1S/C16H15ClN8O/c17-13-7-4-8-14(21-13)23-24-15(9-25-11-18-10-19-25)22-16(26)20-12-5-2-1-3-6-12/h1-8,10-11H,9H2,(H,21,23)(H2,20,22,24,26) |
InChI 键 |
KXERYEJCOSBGJZ-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)NC(=O)N/C(=N\NC2=NC(=CC=C2)Cl)/CN3C=NC=N3 |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)NC(=NNC2=NC(=CC=C2)Cl)CN3C=NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



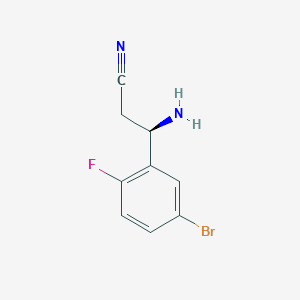
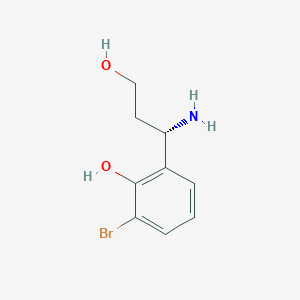
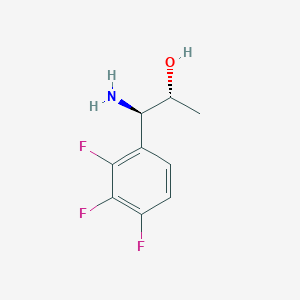
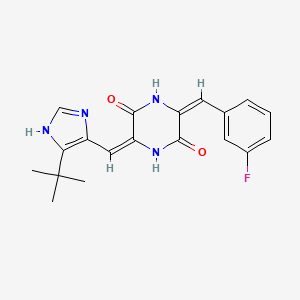
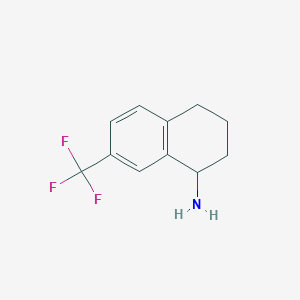
![(NE)-N-[(3-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13054359.png)
![6-Ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13054364.png)
![6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13054373.png)
![3-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13054374.png)


![1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13054386.png)
